molecular formula C11H17O2P B5766700 2-[ethyl(phenyl)phosphoryl]-2-propanol

2-[ethyl(phenyl)phosphoryl]-2-propanol

Cat. No.: B5766700
M. Wt: 212.22 g/mol
InChI Key: FLJRJXXROFBZNS-UHFFFAOYSA-N
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Description

2-[ethyl(phenyl)phosphoryl]-2-propanol is a synthetic organophosphorus compound classified as a phosphinate ester. Its structure incorporates a tertiary alcohol functional group, which, based on related structures such as 2-Phenyl-2-propanol , may make it a versatile intermediate in organic synthesis. This compound is of significant interest in research and development, particularly for use as a building block in the creation of more complex molecules. Potential research applications include its use in pharmaceutical development, agrochemical research, and as a precursor in ligand synthesis for catalytic systems. The phosphoryl group is a key moiety in many biologically active molecules and materials chemistry. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-[ethyl(phenyl)phosphoryl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-4-14(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJRJXXROFBZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(C1=CC=CC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 2-[ethyl(phenyl)phosphoryl]-2-propanol, differing in substituents, functional groups, or backbone modifications:

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications References
N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine Not Provided Ethoxy, methylsulfanylphenoxy, amine Likely bioactive due to amine and phosphoryl groups; potential CNS activity.
Ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate C₉H₁₃F₆O₅P Trifluoroethyl, ester Used in Wittig reactions; high electrophilicity due to CF₃ groups.
3-(3-Trifluoromethylphenyl)propinol Not Provided Trifluoromethylphenyl, propanol Enhanced lipophilicity from CF₃; likely used in fluorinated intermediates.
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol C₁₅H₂₅NO₃ Methoxyethyl, phenoxy, amino Amino alcohol structure suggests β-blocker-like activity; chiral center impacts stereoselectivity.
1-[2-(2-hydroxypropylsulfanyl)ethylsulfanyl]propan-2-ol C₈H₁₈O₂S₂ Sulfanyl groups, diol High polarity (PSA = 91.06); potential metal chelation or antioxidant properties.

Functional Group Impact

  • Phosphoryl vs. Phosphono Groups: The phosphoryl group (P=O) in the target compound differs from phosphono (P(O)(OR)₂) groups in Ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate . Phosphoryl compounds are less electrophilic but more hydrolytically stable, making them suitable for prolonged biological activity.
  • Aromatic Substituents: The phenyl group in this compound increases lipophilicity compared to aliphatic analogs (e.g., trifluoroethyl in ), enhancing membrane permeability but reducing aqueous solubility.
  • Amino vs. Hydroxyl Groups: Amino-containing analogs (e.g., ) exhibit basicity and hydrogen-bonding capacity, which may enhance receptor binding in pharmaceuticals. The hydroxyl group in the target compound offers similar H-bonding but lacks basicity.

Physicochemical Properties

  • LogP Comparison :
    • The target compound’s LogP is expected to be higher than sulfanyl-containing analogs (LogP = 1.21 for ) due to the phenyl group.
    • Trifluoromethyl-substituted compounds () have even higher LogP values, favoring lipid-rich environments.
  • Molecular Weight : At ~210–350 g/mol, these compounds fall within the "drug-like" range, but higher molecular weights (e.g., 346.16 for ) may limit bioavailability.

Q & A

Q. What are the established synthetic routes for 2-[ethyl(phenyl)phosphoryl]-2-propanol, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves organophosphorylation reactions. A common approach is the coupling of 2-propanol derivatives with ethyl(phenyl)phosphine oxide under anhydrous conditions. Key steps include:

  • Reagent Selection: Use phosphoryl chloride (POCl₃) or dialkyl phosphonates as phosphorus sources. For example, TargetMol’s catalog highlights phosphorylated intermediates requiring controlled pH and temperature for stable product formation .
  • Catalysis: Employ transition-metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency, as seen in analogous phosphoryl compound syntheses .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple spectroscopic techniques:

  • NMR : ¹H and ³¹P NMR are essential. For instance, the ethyl group’s triplet signal (~1.3 ppm) and phenyl protons (7.2–7.6 ppm) confirm substitution patterns. The ³¹P NMR peak near 25–30 ppm indicates a phosphoryl group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₁H₁₇O₂P: 236.0943).
  • FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-C) confirm functional groups .

Q. What are the known physicochemical properties critical for handling in laboratory settings?

Methodological Answer: Key properties include:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Adjust solvent systems for reactions to avoid precipitation .
  • Stability : Hydrolytically sensitive—store under inert atmosphere (N₂/Ar) at −20°C. Degradation products (e.g., phosphoric acids) can form if exposed to moisture .
  • Melting Point : Literature reports for similar phosphorylated alcohols range from 32–34°C, suggesting semi-solid behavior at room temperature .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Address this by:

  • Purity Validation : Use HPLC-MS to confirm >95% purity. Impurities like hydrolyzed phosphates (e.g., 2-phenyl-2-propanol) can skew bioactivity results .
  • Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to identify true dose-dependent effects vs. artifacts.
  • Control Experiments : Include structurally analogous compounds (e.g., ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate) to isolate phosphoryl-specific effects .

Q. How can computational tools predict reactivity or interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or phosphatases). The phosphoryl group’s electronegativity may favor interactions with catalytic lysine residues .
  • DFT Calculations : Analyze transition states for hydrolysis or phosphorylation reactions. For example, the energy barrier for P-O bond cleavage can predict stability in biological matrices .
  • QSAR Models : Corrogate datasets from PubChem or ECHA to predict toxicity or metabolic pathways .

Q. What challenges arise in optimizing enantiomeric purity, and what chiral resolution techniques are effective?

Methodological Answer: The stereogenic phosphorus center complicates enantioselective synthesis. Strategies include:

  • Chiral Auxiliaries : Use enantiopure propanol precursors (e.g., (R)- or (S)-2-propanol) to control configuration during phosphorylation .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative separation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer, as demonstrated in analogous phosphorylated esters .

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